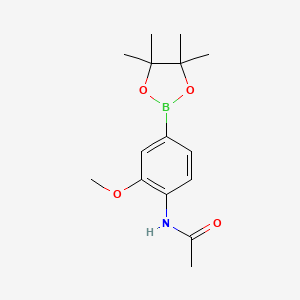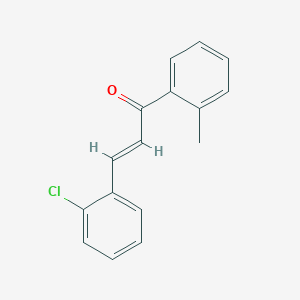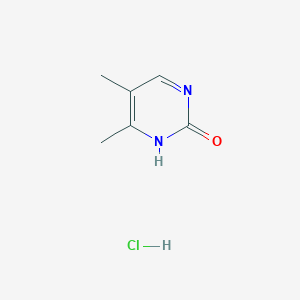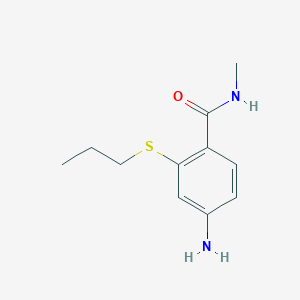
4-((3-Ethyloxetan-3-yl)methoxy)aniline
概要
説明
4-((3-Ethyloxetan-3-yl)methoxy)aniline (4-EOMA) is an organic compound with a wide range of applications in the field of scientific research. It is a colorless solid that is soluble in many organic solvents, such as dimethyl sulfoxide, acetone, and acetonitrile. 4-EOMA is a versatile compound that can be used in a variety of laboratory experiments and has been used in the development of new drugs and other products.
作用機序
4-((3-Ethyloxetan-3-yl)methoxy)aniline is a versatile compound that can be used to study the mechanism of action of drugs. It has been used to study the binding of drugs to their target proteins and to study the effects of drugs on cells and organisms. It has also been used to study the biochemical and physiological effects of drugs on cells and organisms.
Biochemical and Physiological Effects
4-((3-Ethyloxetan-3-yl)methoxy)aniline has been used to study the biochemical and physiological effects of drugs on cells and organisms. It has been used to study the effects of drugs on gene expression, protein expression, and cell signaling pathways. It has also been used to study the effects of drugs on the metabolism of cells and organisms.
実験室実験の利点と制限
4-((3-Ethyloxetan-3-yl)methoxy)aniline has several advantages for laboratory experiments. It is a colorless solid that is soluble in many organic solvents, making it easy to use in experiments. It is also a versatile compound that can be used in a variety of laboratory experiments. However, there are some limitations to using 4-((3-Ethyloxetan-3-yl)methoxy)aniline in laboratory experiments. It is a relatively unstable compound and can be easily degraded by heat and light. In addition, it is not very soluble in water and can be difficult to work with in aqueous solutions.
将来の方向性
There are a number of potential future directions for 4-((3-Ethyloxetan-3-yl)methoxy)aniline research. One potential direction is to explore its use as a drug delivery system. Another potential direction is to explore its use in the development of new drugs and other products. Additionally, 4-((3-Ethyloxetan-3-yl)methoxy)aniline could be used to study the effects of drugs on gene expression, protein expression, and cell signaling pathways. Finally, 4-((3-Ethyloxetan-3-yl)methoxy)aniline could be used to study the biochemical and physiological effects of drugs on cells and organisms.
科学的研究の応用
4-((3-Ethyloxetan-3-yl)methoxy)aniline has been used in a variety of scientific research applications. It has been used to study the structure and function of enzymes, as well as to study the mechanism of action of drugs. It has also been used to study the biochemical and physiological effects of drugs on cells and organisms. In addition, it has been used in the development of new drugs and other products.
特性
IUPAC Name |
4-[(3-ethyloxetan-3-yl)methoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-12(7-14-8-12)9-15-11-5-3-10(13)4-6-11/h3-6H,2,7-9,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGSALNVFIQYRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)COC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735473 | |
| Record name | 4-[(3-Ethyloxetan-3-yl)methoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-Ethyloxetan-3-yl)methoxy)aniline | |
CAS RN |
920973-76-8 | |
| Record name | 4-[(3-Ethyloxetan-3-yl)methoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-Bromo-1'-methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3167467.png)

![3-Amino-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B3167494.png)



